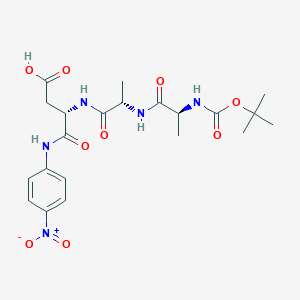

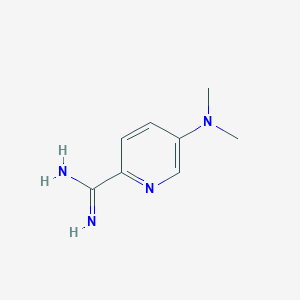

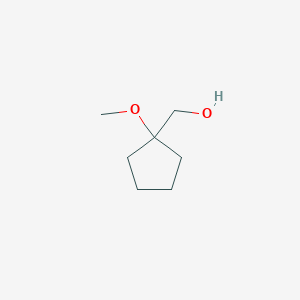

![molecular formula C11H15BrClNO3S B1374447 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride CAS No. 1354949-36-2](/img/structure/B1374447.png)

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride (BTMAH) is a small molecular weight compound that has been studied for its potential applications in scientific research. BTMAH is a derivative of the amino acid, glycine, and is structurally similar to several other compounds that have been used in biomedical research. It is a highly soluble compound with a low melting point which makes it an excellent choice for various laboratory experiments.

科学的研究の応用

Synthesis and Educational Applications

In an undergraduate course context, 2-bromothiophene, closely related to the compound , has been used in the synthesis of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This synthesis is a valuable educational tool, enhancing students' interest and skills in scientific research and experimentation (W. Min, 2015).

Application in Heterocyclic Syntheses

The compound is also instrumental in heterocyclic syntheses, where bromothiophene derivatives have been used to produce thienopyranones and thienopyridinones. These syntheses involve reactions of bromothiophene carboxylic acids with carbanions in the presence of copper or copper(II) acetate (D. E. Ames & O. Ribeiro, 1975).

Exploration of Non-Linear Optical Properties

Recent studies have explored the synthesis of bromothiophene derivatives for examining their non-linear optical properties. These studies involve Suzuki cross-coupling reactions and theoretical investigations like Density Functional Theory (DFT) to understand the molecular structure and reactivity (Komal Rizwan et al., 2021).

Synthesis Research for Industrial Applications

Research has been conducted on synthesizing bromothiophene by various methods, such as direct bromination. This research focuses on optimizing the yield and economic performance of the process, which is relevant for industrial applications (Chen Li-gong, 2007).

Biomedical Research: Liposome Coupling

In the field of biomedical research, derivatives of bromothiophene have been used in the synthesis of heterobifunctional cross-linking reagents. These reagents are applied in the coupling of peptides to liposomes, a technique critical in vaccine development and drug delivery systems (B. Frisch, C. Boeckler, & F. Schuber, 1996).

特性

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S.ClH/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8;/h4,6,8,10,13H,1-3,5H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQTDWBOGCSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride | |

CAS RN |

1354949-36-2 |

Source

|

| Record name | 2-Thiopheneacetic acid, 4-bromo-α-[[(tetrahydro-2-furanyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)